AZD-8055

Beschreibung

AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.

mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 7 investigational indications.

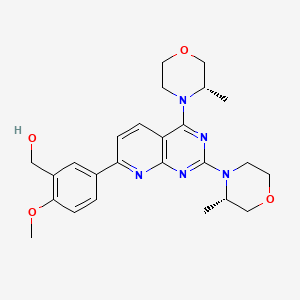

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLFRAWTRWDEDF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020704 | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-09-2 | |

| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-8055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8055 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8055 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-8055: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] A key differentiator from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[5][6] This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its therapeutic effects by directly targeting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[3] By competing with ATP for binding to the mTOR kinase domain, this compound effectively blocks the phosphorylation of downstream substrates of both complexes.[1][2]

Inhibition of mTORC1 Signaling

The inhibition of mTORC1 by this compound leads to the dephosphorylation of its two best-characterized substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][7] This results in the suppression of cap-dependent mRNA translation and a reduction in protein synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[2][6] Notably, this compound can inhibit the rapamycin-resistant phosphorylation sites on 4E-BP1, leading to a more profound inhibition of protein synthesis compared to rapalogs.[2][8]

Inhibition of mTORC2 Signaling

A key advantage of this compound is its ability to inhibit mTORC2, which is largely insensitive to rapamycin.[3] The primary downstream target of mTORC2 is the kinase Akt (also known as protein kinase B or PKB).[9] By preventing the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), this compound disrupts a critical pro-survival signal.[3][7] This inhibition of Akt activation prevents the subsequent phosphorylation and inactivation of pro-apoptotic proteins and transcription factors, thereby promoting apoptosis.[8] Furthermore, the dual inhibition of mTORC1 and mTORC2 by this compound prevents the feedback activation of Akt that is often observed with rapalog treatment.[7][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (mTOR kinase) | 0.8 ± 0.2 nM | Immunoprecipitated full-length mTOR from HeLa cells in an ELISA-based kinase assay | [3] |

| IC50 (mTOR) | 0.8 nM | MDA-MB-468 cells | [2] |

| Selectivity vs. PI3K isoforms (α, β, γ, δ) | ~1,000-fold | [2] | |

| Activity against other kinases | Inactive against a panel of 260 kinases at concentrations up to 10 µM | [11] |

Table 2: In Vitro Cellular Proliferation

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U87MG | Glioblastoma | 53 | [2] |

| A549 | Non-small cell lung cancer | 50 | [2] |

| H838 | Non-small cell lung cancer | 20 | [2] |

Table 3: In Vivo Antitumor Efficacy (U87-MG Human Glioma Xenografts in Mice)

| Dosing Regimen | Tumor Growth Inhibition | Reference |

| 2.5 mg/kg/day (twice daily for 10 days) | 33% | [3] |

| 5 mg/kg/day (twice daily for 10 days) | 48% | [3] |

| 10 mg/kg/day (twice daily for 10 days) | 77% | [3] |

| 10 mg/kg (once daily for 10 days) | 57% | [3] |

| 20 mg/kg (once daily for 10 days) | 85% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

mTOR Kinase Assay (ELISA-based)

-

Immunoprecipitation of mTOR: Full-length mTOR is immunoprecipitated from HeLa cell lysates using an anti-mTOR antibody.

-

Kinase Reaction: The immunoprecipitated mTOR is incubated with a specific substrate (e.g., a recombinant fragment of p70S6K) in a kinase reaction buffer containing ATP and varying concentrations of this compound.

-

Detection: The phosphorylation of the substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) in an ELISA format.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Cancer cells are treated with various concentrations of this compound for a specified duration. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt S473, Akt).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or fluorophore for detection.

-

Analysis: The band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

-

Cell Implantation: Human tumor cells (e.g., U87-MG) are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target modulation (e.g., by western blotting for p-S6 and p-Akt).

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound's mechanism of action.

Clinical Implications and Future Directions

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[10][12] The maximum tolerated dose was determined to be 90 mg twice daily, with dose-limiting toxicities primarily being reversible increases in transaminases.[12] While no objective responses by RECIST criteria were observed in the initial trials, evidence of target engagement and metabolic responses were seen.[12]

The potent, dual inhibition of mTORC1 and mTORC2 by this compound provides a strong rationale for its investigation in various cancers with PI3K/AKT/mTOR pathway activation. Future research may focus on combination therapies, such as with MEK inhibitors to overcome compensatory signaling, and the identification of predictive biomarkers to select patient populations most likely to benefit from this compound treatment.[13] The development of next-generation mTOR kinase inhibitors continues, building on the insights gained from compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AZD8055 [openinnovation.astrazeneca.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. stemcell.com [stemcell.com]

- 12. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AZD-8055: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition

This technical guide provides an in-depth overview of AZD-8055, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.

Introduction to mTOR Signaling and this compound

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and nutrient availability, to control these fundamental cellular processes.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

-

mTORC1 , which is sensitive to the allosteric inhibitor rapamycin, primarily regulates protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][2]

-

mTORC2 , generally insensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 (Ser473), a crucial step for its full activation.[1][3]

Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making it an attractive therapeutic target.[1] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) target mTORC1, they have shown limited clinical utility, partly due to a feedback activation of Akt signaling via mTORC2.[4][5]

This compound emerges as a second-generation mTOR inhibitor that addresses this limitation. It is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[4][6] Its chemical name is (5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol.[7] This dual inhibition profile offers a more comprehensive blockade of the mTOR signaling network.

Mechanism of Action of this compound

This compound functions by competing with ATP at the catalytic site of the mTOR kinase domain.[4][8] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a broad suppression of the pathway.

Key effects of this compound include:

-

Inhibition of mTORC1: this compound blocks the phosphorylation of mTORC1 substrates, including p70S6K and 4E-BP1.[4][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites (Threonine 37/46) on 4E-BP1, leading to a significant and more complete inhibition of cap-dependent translation compared to rapamycin.[4][9]

-

Inhibition of mTORC2: The compound effectively inhibits mTORC2, preventing the phosphorylation of Akt at Ser473.[4][10] This action is critical as it abrogates the feedback loop that leads to Akt activation observed with rapamycin treatment.[3][4] By blocking this key survival signal, this compound can induce apoptosis and inhibit proliferation more effectively.[6][11]

The dual inhibition of mTORC1 and mTORC2 by this compound provides a more robust anti-proliferative and pro-apoptotic effect compared to mTORC1-selective inhibitors.[3][12]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key data points.

Table 1: In Vitro Potency and Selectivity of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |

| Enzymatic Activity | |||

| mTOR (full length) | Kinase Assay | 0.8 nM | [4][8][10] |

| mTOR (truncated) | Kinase Assay | 0.13 nM | [13][14] |

| PI3K isoforms (α, β, γ, δ) | Kinase Assay | >1,000-fold selectivity for mTOR | [4][8][9] |

| Cellular Activity | |||

| A549 (NSCLC) | Proliferation Assay (72h) | 50 nM | [4][15] |

| H838 (NSCLC) | Proliferation Assay (72h) | 20 nM | [4][15] |

| U87-MG (Glioblastoma) | Proliferation Assay (72h) | 53 nM | [4][15] |

| MDA-MB-468 (Breast) | pAKT (S473) Inhibition | 24 nM | [14] |

| MDA-MB-468 (Breast) | pS6 (S235/236) Inhibition | 27 nM | [14] |

| Various Pediatric Lines | Proliferation Assay | Median IC50: 24.7 nM | [16] |

| 5637 (Bladder) | Proliferation Assay (72h) | 51.0 nM | [17] |

| UM-UC-3 (Bladder) | Proliferation Assay (72h) | 23.0 nM | [17] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Host | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference(s) |

| U87-MG (Glioblastoma) | Mice | 2.5 mg/kg, twice daily | 33% | [4][10] |

| U87-MG (Glioblastoma) | Mice | 5 mg/kg, twice daily | 48% | [4][10] |

| U87-MG (Glioblastoma) | Mice | 10 mg/kg, twice daily | 77% | [4][10] |

| A549 (NSCLC) | Mice | 2.5 mg/kg, twice daily | 44% | [4] |

| A549 (NSCLC) | Mice | 5 mg/kg, twice daily | 55% | [4] |

| A549 (NSCLC) | Mice | 10 mg/kg, twice daily | 93% | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols used to evaluate this compound.

Western Blotting for mTOR Pathway Analysis

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream targets, providing a direct measure of pathway inhibition by this compound.[1][18]

1. Sample Preparation (Cell Lysates):

-

Culture cells to desired confluency and treat with various concentrations of this compound for the specified time (e.g., 2 hours).[4]

-

Place the cell culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).[1]

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[1]

-

Incubate on ice for 30 minutes with periodic vortexing.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Transfer the supernatant (protein extract) to a new tube.[1]

-

Determine protein concentration using a standard assay like BCA or Bradford.[1]

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Load samples onto a low-percentage (e.g., 6% or 3-8% gradient) polyacrylamide gel, suitable for high molecular weight proteins like mTOR (~289 kDa).[1]

-

Perform electrophoresis to separate proteins by size.[19]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage is recommended for large proteins.[1][19]

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBS-T) for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6 (Ser235/236), anti-p-4E-BP1 (Thr37/46), and total protein antibodies) overnight at 4°C with gentle shaking.[18][20]

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again with TBS-T.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or film.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azd8055 | C25H31N5O4 | CID 25262965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 11. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

AZD-8055: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8055 is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] With an IC50 of 0.8 nM, it effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling cascade.[3][4] This dual inhibition profile distinguishes this compound from earlier allosteric mTORC1 inhibitors like rapamycin, offering a more complete suppression of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[2] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

mTOR kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , sensitive to rapamycin, is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and autophagy.[2]

-

mTORC2 , largely insensitive to rapamycin, is a key regulator of cell survival and cytoskeletal organization.[2]

This compound, by directly targeting the ATP-binding site of the mTOR kinase domain, inhibits the activity of both complexes. This leads to the suppression of downstream signaling pathways that are dependent on either mTORC1 or mTORC2, or both.

Downstream Signaling Pathways of this compound

The inhibition of mTORC1 and mTORC2 by this compound leads to a cascade of effects on their respective downstream substrates.

Inhibition of mTORC1 Signaling

This compound potently inhibits the phosphorylation of key mTORC1 substrates, including:

-

p70 S6 Kinase (S6K1): A critical regulator of protein synthesis and cell growth. This compound inhibits the phosphorylation of S6K1 at Thr389.[5]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor eIF4E, preventing the initiation of cap-dependent translation. This compound inhibits the phosphorylation of 4E-BP1 at multiple sites, including the rapamycin-resistant Thr37/46 sites, leading to a significant reduction in protein synthesis.[2][6]

Inhibition of mTORC2 Signaling

This compound also effectively blocks mTORC2-mediated signaling, primarily through the inhibition of:

-

Akt (Protein Kinase B): A crucial kinase that promotes cell survival, proliferation, and growth. This compound inhibits the phosphorylation of Akt at Ser473, a key event for its full activation.[3][5] This downstream effect on Akt is a significant advantage over rapamycin and its analogs, which can lead to a feedback activation of Akt signaling.

The inhibition of these key signaling nodes results in a broad spectrum of anti-cancer activities, including the induction of cell cycle arrest, apoptosis, and autophagy.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on cell proliferation and downstream signaling pathways in various cancer cell lines.

Table 1: IC50 Values of this compound for Cell Proliferation

| Cell Line | Cancer Type | IC50 (nM) at 48h | IC50 (nM) at 72h |

| T24 | Bladder Urothelial Carcinoma | 464.7 | 274.3 |

| 5637 | Bladder Urothelial Carcinoma | 85.60 | 50.96 |

| SCaBER | Bladder Squamous Cell Carcinoma | 285.8 | 161.0 |

| UM-UC-3 | Bladder Squamous Cell Carcinoma | 31.46 | 22.98 |

Data compiled from a study on the anti-tumor effect of this compound against bladder cancer.[7]

Table 2: Inhibition of Downstream Signaling by this compound

| Cell Line | Protein | Phosphorylation Site | Concentration of this compound | % Inhibition |

| Bladder Cancer Cells | p-mTOR | - | Concentration-dependent | Significant |

| Bladder Cancer Cells | p-S6K1 | - | Concentration-dependent | Significant |

| Bladder Cancer Cells | p-AKT | - | Concentration-dependent | Significant |

| Hep-2 | mTOR | - | Concentration-dependent | Significant |

| Hep-2 | p-4EBP1 | - | Concentration-dependent | Significant |

| Hep-2 | EIF4E | - | Concentration-dependent | Significant |

| TE671 and RMS13 | p-Akt | Ser-473 | 1 µM | Profound suppression |

| TE671 and RMS13 | p-S6 | - | 1 µM | Profound suppression |

| TE671 and RMS13 | p-4E-BP1 | - | 1 µM | Profound suppression |

This table summarizes findings from multiple studies.[5][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for mTOR Signaling Proteins

This protocol is a synthesis of established methods for analyzing the phosphorylation status of mTOR pathway proteins.[1][9][10][11]

1. Cell Lysis:

- Treat cells with desired concentrations of this compound for the specified time.

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

- Denature protein samples by boiling in Laemmli buffer.

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Separate proteins by electrophoresis.

- Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[12][13][14]

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.

- Allow cells to adhere overnight.

2. Drug Treatment:

- Treat cells with a range of concentrations of this compound.

- Include a vehicle-only control.

- Incubate for the desired time period (e.g., 24, 48, 72 hours).

3. MTT Addition:

- Add 10 µL of 5 mg/mL MTT solution to each well.

- Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

- Carefully remove the medium.

- Add 150 µL of DMSO or other solubilization solution to each well.

- Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro mTOR Kinase Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on mTOR kinase activity.[3]

1. Immunoprecipitation of mTOR:

- Lyse cells (e.g., HeLa) and immunoprecipitate full-length mTOR using an anti-mTOR antibody.

2. Kinase Reaction:

- Resuspend the immunoprecipitated mTOR in kinase buffer.

- Add a substrate for mTOR (e.g., a peptide substrate).

- Add varying concentrations of this compound.

- Initiate the kinase reaction by adding ATP.

- Incubate at 30°C for a specified time.

3. Detection of Substrate Phosphorylation:

- Terminate the reaction.

- Detect the level of substrate phosphorylation using methods such as ELISA, autoradiography (if using radiolabeled ATP), or specific antibodies against the phosphorylated substrate.

4. Data Analysis:

- Calculate the IC50 value of this compound for mTOR kinase inhibition.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: A typical workflow for Western blot analysis.

Conclusion

This compound represents a significant advancement in the targeting of the mTOR pathway. Its ability to inhibit both mTORC1 and mTORC2 results in a more comprehensive and potent suppression of downstream signaling compared to earlier mTOR inhibitors. This technical guide provides a foundational understanding of the molecular pharmacology of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising therapeutic agent. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this compound. Further research will continue to delineate the full spectrum of its cellular effects and therapeutic potential.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AZD8055 [openinnovation.astrazeneca.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Snail determines the therapeutic response to mTOR kinase inhibitors by transcriptional repression of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 14. researchgate.net [researchgate.net]

AZD-8055 ATP-competitive mTOR inhibitor

An In-depth Technical Guide to AZD-8055: An ATP-Competitive mTOR Inhibitor

Abstract

This compound is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target the mTORC1 complex, this compound inhibits the kinase activity of mTOR itself, thereby affecting both mTORC1 and mTORC2 complexes.[3][4] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism observed with rapalogs.[1][4] With a low nanomolar IC50 value against mTOR kinase, this compound demonstrates significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and has shown tumor growth inhibition in various preclinical xenograft models.[1][3][5] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological data, key experimental protocols, and its effects on the PI3K/Akt/mTOR signaling pathway.

Chemical Properties and Structure

This compound is a small molecule with the chemical formula C₂₅H₃₁N₅O₄ and a molecular weight of 465.55 g/mol .[6] Its structure is distinct from rapamycin, enabling it to access the ATP-binding cleft of the mTOR kinase domain.

Caption: Key chemical and physical properties of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of mTOR kinase.[1][7] By binding to the kinase domain, it blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes. This contrasts with rapalogs, which are allosteric inhibitors that only partially inhibit mTORC1 and do not directly inhibit mTORC2.[5][8]

-

mTORC1 Inhibition : this compound prevents the phosphorylation of key mTORC1 substrates, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1, leading to a more complete shutdown of cap-dependent translation compared to rapalogs.[1][10]

-

mTORC2 Inhibition : The compound effectively inhibits mTORC2, preventing the phosphorylation of Akt at serine 473 (Ser473).[1][3] This is a critical advantage as it blocks a key survival signal and prevents the feedback activation of Akt that is often observed with mTORC1-specific inhibitors.[1][4]

Caption: this compound vs. Rapamycin mechanism of action.

Pharmacological Data

This compound exhibits high potency and selectivity for mTOR kinase. Its activity has been quantified in various enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |

| mTOR Kinase | Enzymatic Assay | 0.8 ± 0.2 nM | [3] |

| PI3Kα, β, γ, δ | Enzymatic Assay | ~1,000-fold less potent | [10][11] |

| ATM, DNA-PK | Kinase Panel | ~1,000-fold less potent | [10] |

| H838 (NSCLC) | Cell Proliferation | 20 ± 10 nM | [1][6] |

| A549 (NSCLC) | Cell Proliferation | 50 ± 9 nM | [1][6] |

| U87-MG (Glioblastoma) | Cell Proliferation | 53 ± 13 nM | [1][6] |

| TamR (Resistant Breast Cancer) | Cell Proliferation | 18 nM | [8] |

| MCF7-X (Resistant Breast Cancer) | Cell Proliferation | 24 nM | [8] |

| PPTP Cell Line Panel | Cell Proliferation | Median: 24.7 nM | [12] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| U87-MG (Glioblastoma) | 2.5 mg/kg, twice daily | 33% | [3] |

| U87-MG (Glioblastoma) | 5 mg/kg, twice daily | 48% | [3] |

| U87-MG (Glioblastoma) | 10 mg/kg, twice daily | 77% | [3] |

| U87-MG (Glioblastoma) | 20 mg/kg, once daily | 85% | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are synthesized from published studies involving this compound.[1]

mTOR Kinase Assay (ELISA-based)

This protocol assesses the direct inhibitory effect of this compound on mTOR kinase activity.

-

Preparation : Immunoprecipitate full-length mTOR from HeLa cell lysates.

-

Reaction : Incubate the immunoprecipitated mTOR with a specific substrate (e.g., recombinant p70S6K) in a kinase buffer containing ATP and varying concentrations of this compound.

-

Detection : After incubation, quantify the amount of phosphorylated substrate using a phospho-specific antibody in an ELISA format.

-

Analysis : Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a nonlinear regression model.

Cell-Based mTOR Inhibition Assay (High-Throughput)

This assay measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.[1][10]

-

Cell Plating : Seed cells (e.g., MDA-MB-468) in multi-well plates and allow them to adhere overnight.

-

Treatment : Expose cells to a range of this compound concentrations for a defined period (e.g., 2 hours).

-

Fixation & Permeabilization : Fix the cells with formaldehyde, then permeabilize with methanol or a detergent-based buffer.

-

Immunostaining : Probe the cells with primary antibodies specific for phosphorylated S6 (pS6 Ser235/236, for mTORC1) and phosphorylated Akt (pAkt Ser473, for mTORC2), followed by fluorescently labeled secondary antibodies.

-

Imaging & Quantification : Use a high-content imaging system or laser scanning cytometer to quantify the fluorescence intensity per cell.

-

Data Analysis : Normalize the data to untreated controls and calculate IC50 values for the inhibition of each phosphorylation event.

Western Blotting for Phospho-protein Analysis

This method provides semi-quantitative analysis of target modulation.

-

Cell Lysis : Treat cultured cells with this compound, then lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis : Separate equal amounts of protein by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, S6, 4E-BP1). Follow with incubation using HRP-conjugated secondary antibodies.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of this compound in a living organism.[1][3]

-

Tumor Implantation : Subcutaneously implant human tumor cells (e.g., U87-MG) into immunocompromised mice.

-

Randomization : Once tumors reach a predetermined size (e.g., 0.5 cm³), randomize the animals into vehicle control and treatment groups.

-

Drug Administration : Administer this compound orally (by gavage) at specified doses and schedules (e.g., 10 mg/kg, twice daily). The vehicle is typically a solution like 30% Captisol.[1]

-

Monitoring : Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).

-

Pharmacodynamic Analysis : At specified time points after the final dose, collect tumor and blood samples to analyze target modulation (pAkt, pS6) via Western blot or immunohistochemistry.[1]

-

Endpoint : Continue the study until tumors in the control group reach a defined endpoint. Analyze tumor growth inhibition (TGI).

Caption: A standard workflow for the preclinical assessment of this compound.

Signaling Pathway Analysis

This compound profoundly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[13]

Caption: this compound targets both mTORC1 and mTORC2 complexes.

Conclusion

This compound is a first-in-class ATP-competitive mTOR kinase inhibitor that demonstrates potent and selective activity against both mTORC1 and mTORC2. Its ability to overcome the Akt feedback activation loop, a significant limitation of earlier allosteric inhibitors, represents a major therapeutic advantage.[1][4] Extensive preclinical data have validated its mechanism of action and demonstrated significant anti-tumor efficacy across a broad range of cancer models, both in vitro and in vivo.[3][14] While clinical development has faced challenges, the robust preclinical profile of this compound continues to make it a valuable tool for cancer research and a benchmark for the development of next-generation mTOR pathway inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD8055 [openinnovation.astrazeneca.com]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]

- 7. stemcell.com [stemcell.com]

- 8. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. aacrjournals.org [aacrjournals.org]

AZD-8055: A Technical Guide to its Selectivity Profile Against PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It exerts its activity by targeting both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2] A key characteristic of this compound is its remarkable selectivity for mTOR over the highly homologous phosphoinositide 3-kinase (PI3K) family of lipid kinases. This technical guide provides an in-depth analysis of the selectivity profile of this compound against PI3K isoforms, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

This compound demonstrates a high degree of selectivity for mTOR, with significantly lower potency against all Class I PI3K isoforms. The compound has been reported to be approximately 1,000-fold more selective for mTOR than for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.[1][4][5][6] This high selectivity is a critical attribute, as it minimizes off-target effects related to the inhibition of PI3K signaling, which can be advantageous in a therapeutic context. The inhibitory activities are summarized in the table below.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. mTOR) |

| mTOR (full length) | 0.8 | 1 |

| mTOR (truncated) | 0.13 | - |

| PI3Kα | >10,000 | >12,500 |

| PI3Kβ | >10,000 | >12,500 |

| PI3Kγ | >10,000 | >12,500 |

| PI3Kδ | >10,000 | >12,500 |

Data compiled from multiple sources.[1][2][4]

Furthermore, counterscreening of this compound against a large panel of 260 different kinases has shown no significant activity at concentrations up to 10 µM, further underscoring its high specificity.[1]

Signaling Pathway

This compound inhibits both mTORC1 and mTORC2 complexes. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in the suppression of protein synthesis. The inhibition of mTORC2 blocks the phosphorylation of AKT at Serine 473, which is a key step in the full activation of AKT. This dual inhibition effectively shuts down the PI3K/AKT/mTOR signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | mTOR Inhibitor | TargetMol [targetmol.com]

- 6. stemcell.com [stemcell.com]

AZD-8055 and its Impact on Cap-Dependent Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD-8055, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), with a specific focus on its effects on cap-dependent translation. This document details the molecular pathways affected by this compound, presents quantitative data from preclinical studies, and provides detailed protocols for key experimental assays.

Introduction to this compound and Cap-Dependent Translation

This compound is a small molecule inhibitor that targets the kinase activity of mTOR, a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes are central regulators of cell growth, proliferation, survival, and metabolism.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which allosterically inhibit mTORC1, this compound is an ATP-competitive inhibitor that effectively blocks the activity of both mTORC1 and mTORC2.[1][3][4]

Cap-dependent translation is the primary mechanism for the initiation of protein synthesis in eukaryotes. It is a tightly regulated process that is frequently dysregulated in cancer, leading to the increased translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival. A key regulatory node in this process is the mTORC1 signaling pathway.

Mechanism of Action: How this compound Inhibits Cap-Dependent Translation

This compound exerts its inhibitory effect on cap-dependent translation primarily through the suppression of the mTORC1 pathway. By blocking the kinase activity of mTOR, this compound prevents the phosphorylation of key downstream effectors of mTORC1 that are critical for the initiation of translation.

The primary mechanism involves the dephosphorylation of the eukaryotic initiation factor 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing its association with the scaffolding protein eIF4G. This interaction is essential for the formation of the eIF4F complex, which recruits the 40S ribosomal subunit to the 5' cap of mRNA, a rate-limiting step in cap-dependent translation. By inhibiting mTORC1, this compound leads to the accumulation of hypophosphorylated 4E-BP1, sequestration of eIF4E, and a subsequent reduction in the formation of the eIF4F complex, thereby potently inhibiting cap-dependent translation.[1][3][5]

A significant advantage of this compound over rapamycin is its ability to fully inhibit the phosphorylation of 4E-BP1 at rapamycin-resistant sites, such as Thr37 and Thr46.[1][5] This leads to a more profound and sustained inhibition of cap-dependent translation.[1][3]

Furthermore, this compound also inhibits the mTORC1-mediated phosphorylation of the ribosomal protein S6 kinases (S6Ks), which in turn phosphorylate the ribosomal protein S6 (S6) and other substrates involved in translation. While the precise role of S6 phosphorylation in translation is still being elucidated, its inhibition by this compound serves as a robust pharmacodynamic biomarker of mTORC1 inhibition.

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.

Caption: mTOR signaling pathway and inhibition by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data on the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| mTOR Kinase IC50 | 0.8 nM | MDA-MB-468 cells | [5] |

| pAKT Ser473 IC50 | 24 ± 9 nM | MDA-MB-468 cells | [6] |

| pS6 Ser235/236 IC50 | 27 ± 3 nM | MDA-MB-468 cells | [6] |

| Cell Proliferation IC50 | 20 nM | H838 cells | [5] |

| 50 nM | A549 cells | [5] | |

| 53 nM | U87MG cells | [5] | |

| Inhibition of Protein Synthesis | 25-30% | HeLa cells | [7] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dose | Effect | Reference |

| U87-MG Xenografts | 2.5, 5, 10 mg/kg (twice daily) | Dose-dependent tumor growth inhibition | [3] |

| A549 Xenografts | 2.5, 5, 10 mg/kg (twice daily) | Dose-dependent tumor growth inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cap-dependent translation.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is for the detection of phosphorylated and total proteins in the mTOR signaling pathway in cultured cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncanonical Translation Initiation in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Preclinical Profile of AZD-8055: An In-Depth Technical Guide for Oncology Researchers

An Overview of a Potent Dual mTORC1/mTORC2 Inhibitor

AZD-8055 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the feedback activation of AKT often observed with rapalogs, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, thereby preventing the phosphorylation of key downstream substrates of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cap-dependent translation. Unlike rapalogs, this compound also effectively inhibits the phosphorylation of rapamycin-insensitive sites on 4E-BP1. By inhibiting mTORC2, this compound blocks the phosphorylation of AKT at serine 473, a key step in its full activation, leading to the inhibition of downstream pro-survival signaling. This dual-targeting approach results in broad anti-proliferative and pro-apoptotic effects across a range of cancer cell types.

Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway.

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-468 | Breast Cancer | 0.8 |

| H838 | Lung Cancer | 20 |

| A549 | Lung Cancer | 50 |

| U87MG | Glioblastoma | 53 |

| CT-26 | Colon Cancer | 430 (48h) |

| HCT-116 | Colon Cancer | 21,500 (48h) |

| HCT-15 | Colon Cancer | 9,800 (48h) |

| PPTP Panel (Median) | Pediatric Cancers | 24.7 |

In Vivo Efficacy

Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| U87-MG | Glioblastoma | 2.5 mg/kg, bid | 33% |

| U87-MG | Glioblastoma | 5 mg/kg, bid | 48% |

| U87-MG | Glioblastoma | 10 mg/kg, bid | 77% |

| U87-MG | Glioblastoma | 10 mg/kg, qd | 57% |

| U87-MG | Glioblastoma | 20 mg/kg, qd | 85% |

| A549 | Lung Cancer | 2.5 mg/kg, bid | 44% |

| A549 | Lung Cancer | 5 mg/kg, bid | 55% |

| A549 | Lung Cancer | 10 mg/kg, bid | 93% |

| PTEN+/−LKB1+/hypo | Not Specified | 5 mg/kg, bid (with SAHA) | Complete tumor growth inhibition |

| CT-26 | Colon Cancer | 20 mg/kg, qd | Significant inhibition |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on laryngeal carcinoma cells.

-

Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 10³ cells/well in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics.

-

Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 8, 26, and 80 µg/L) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blotting

This protocol is a general procedure based on descriptions from multiple studies.

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is based on a study using a colon cancer model.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁵ CT-26 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Drug Administration: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer this compound orally (e.g., at 20 mg/kg daily) or vehicle control.

-

Efficacy Endpoint: Continue treatment for a specified period (e.g., 28 days). The primary endpoint is tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).

Experimental Workflow Visualization

The following diagram outlines a typical preclinical evaluation workflow for a targeted inhibitor like this compound.

Caption: A streamlined workflow for the preclinical development of targeted oncology drugs like this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a dual mTORC1/mTORC2 inhibitor with potent anti-tumor activity in a variety of cancer models. Its ability to overcome the feedback activation of AKT associated with first-generation mTOR inhibitors makes it a promising therapeutic agent. The provided data and protocols offer a comprehensive resource for researchers in the field of oncology drug development.

AZD-8055 chemical structure and properties

An In-depth Technical Guide to AZD-8055: A Dual mTORC1/mTORC2 Inhibitor

Introduction

This compound is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Developed for oncological research, it distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase domain of mTOR directly. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the mTOR signaling pathway.[1][4] This guide provides a detailed overview of this compound, its chemical properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a pyridopyrimidine derivative.[5] Its chemical structure and key identifiers are detailed below.

Chemical Identifiers

-

IUPAC Name: (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol[5][6]

-

SMILES: C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C[4][5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 465.54 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 204-208°C | [7] |

| Purity | ≥98% | [8][9] |

| Solubility | Soluble in DMSO (≥33.33 mg/mL), Ethanol (9.31 mg/mL) | [4][9] |

Mechanism of Action

This compound functions as a highly selective ATP-competitive inhibitor of mTOR kinase, with an IC₅₀ of approximately 0.8 nM against the full-length native mTOR enzyme.[1][3][4] Its key characteristic is the dual inhibition of both mTORC1 and mTORC2 complexes.[1] This comprehensive inhibition overcomes some of the limitations of rapamycin and its analogs, which primarily act as allosteric inhibitors of mTORC1 and can lead to a feedback activation of Akt via mTORC2.[2]

-

mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][10] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[2][3]

-

mTORC2 Inhibition: this compound also inhibits mTORC2, thereby preventing the phosphorylation and activation of Akt at the Serine 473 site.[1][2] This is a crucial distinction from rapamycin, which can lead to increased p-Akt (Ser473) by disrupting a negative feedback loop.[2] The inhibition of mTORC2 by this compound prevents this feedback activation, leading to a more complete shutdown of the PI3K/Akt/mTOR pathway.[2][11]

The dual inhibition results in cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[3][12]

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibitory activity across a range of cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis and autophagy.[3][8]

Table 1: In Vitro IC₅₀ Values of this compound

| Assay / Cell Line | IC₅₀ (nM) | Notes | Source |

| Enzymatic Assay | |||

| mTOR (truncated) | 0.13 ± 0.05 | Recombinant enzyme assay | [2] |

| mTOR (native, full-length) | 0.8 ± 0.2 | Extracted from HeLa cells | [1][4] |

| Cell Proliferation Assay | |||

| H838 (Lung) | 20 | [3][9] | |

| A549 (Lung) | 50 | [3][9] | |

| U87-MG (Glioblastoma) | 53 | [3][9] | |

| MDA-MB-468 (Breast) | 0.8 | Cell-based mTOR inhibition | [3] |

| PPTP Panel (Pediatric) | 24.7 (median) | [13] |

In Vivo Activity

Oral administration of this compound leads to significant dose-dependent tumor growth inhibition in various xenograft models.[1] The compound is well-tolerated at effective doses.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Source |

| U87-MG (Glioblastoma) | 2.5 mg/kg, twice daily | 33% | [1][2] |

| 5 mg/kg, twice daily | 48% | [1][2] | |

| 10 mg/kg, twice daily | 77% | [1][2] | |

| 20 mg/kg, once daily | 85% | [1] | |

| A549 (Lung) | 2.5 mg/kg, twice daily | 44% | [2] |

| 5 mg/kg, twice daily | 55% | [2] | |

| 10 mg/kg, twice daily | 93% | [2] |

Experimental Protocols

mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the determination of this compound's IC₅₀ value against native mTOR.

Methodology:

-

Enzyme Preparation: Native mTOR enzyme complexes are immunoprecipitated from HeLa cell lysates.

-

Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the immunoprecipitated mTOR enzyme.

-

Inhibitor Addition: this compound is serially diluted (e.g., 1 to 3000 nM) and pre-incubated with the enzyme for 10 minutes.[2]

-

Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., recombinant S6K1 or 4E-BP1) and varying concentrations of ATP (40–200 μmol/L).[2]

-

Incubation: The plate is incubated at room temperature to allow for phosphorylation of the substrate.

-

Detection: The level of substrate phosphorylation is quantified using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody in an ELISA format.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

Cell-Based mTOR Activity Assay (High-Throughput)

This protocol measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.

Methodology:

-

Cell Plating: MDA-MB-468 cells are plated in 96-well plates and allowed to adhere overnight.[2][3]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0 to 1280 nM) for 2 hours.[2][3]

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against phosphorylated S6 (pS6 at Ser235/236, for mTORC1) and phosphorylated Akt (pAkt at Ser473, for mTORC2).[2][3]

-

Secondary Antibody & Detection: After washing, cells are incubated with a fluorescently-labeled secondary antibody. The fluorescence intensity is measured using a laser-scanning cytometer (e.g., Acumen).[3]

-

Data Analysis: The signal intensity for pS6 and pAkt is normalized to untreated controls to determine the concentration-dependent inhibition.

In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in a mouse model.

Methodology:

-

Cell Implantation: Tumor cells (e.g., 10⁶ U87-MG cells) are injected subcutaneously into immunodeficient mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm³).[2]

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Formulation & Administration: For in vivo studies, this compound is often formulated in 30% (w/v) Captisol.[2] The compound is administered by oral gavage once or twice daily at specified doses (e.g., 2.5, 5, 10 mg/kg).[1][2]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Pharmacodynamic Analysis (Optional): At specified time points after dosing, plasma and tumor samples can be collected to analyze the levels of pAkt and pS6 by immunoblotting to confirm target engagement.[2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Conclusion

This compound is a valuable research tool for investigating the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to first-generation inhibitors. The potent in vitro and in vivo antitumor activity of this compound underscores the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology. This guide provides core technical information to support further research and development efforts involving this compound.

References

- 1. AZD8055 [openinnovation.astrazeneca.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azd8055 | C25H31N5O4 | CID 25262965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. 1009298-09-2 AZD8055 AKSci X7420 [aksci.com]

- 8. stemcell.com [stemcell.com]

- 9. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]

- 10. Facebook [cancer.gov]

- 11. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD-8055 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8055 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] This dual-targeting mechanism makes this compound a valuable tool for investigating the mTOR signaling cascade and a potential therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound.

Mechanism of Action

This compound inhibits the serine/threonine kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[2][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473), further impacting cell survival and proliferation.[1][2]

Caption: this compound signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the reported IC50 values for mTOR kinase inhibition and cellular proliferation.

Table 1: this compound Kinase Inhibition

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| mTOR | ELISA-based kinase assay | 0.8 ± 0.2 |

| mTOR | Truncated mTOR in MDA-MB-468 cells | 0.8 |

| PI3Kα, β, γ, δ | Kinase Assay | >1,000 |

| ATM | Kinase Assay | >1,000 |

| DNA-PK | Kinase Assay | >1,000 |

Table 2: this compound Cell Proliferation Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| U87MG | Glioblastoma | 53 |

| A549 | Lung Cancer | 50 |

| H838 | Lung Cancer | 20 |

| PPTP Panel (Median) | Pediatric Cancers | 24.7 |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.

Caption: General experimental workflow.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on laryngeal carcinoma cells.[5]

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

-

Hep-2 cells (or other cell line of interest)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.8 to 260 µg/L.[5]

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is based on general western blotting procedures and findings from various studies on this compound.[3][5]

Objective: To assess the effect of this compound on the phosphorylation status of mTOR pathway proteins.

Materials:

-

Cells treated with this compound for desired times and concentrations (e.g., 50-800 nM for 2-48 hours).[3][5]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)